Tributyl-(6-fluoro-5-methyl-3-pyridyl)stannane

Beschreibung

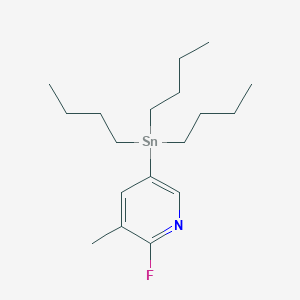

Chemical Identity and Properties 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine (CAS: 405556-98-1) is an organotin compound with the molecular formula C₁₈H₃₂FNSn and a molecular weight of 400.2 g/mol . It is characterized by a pyridine ring substituted with a fluorine atom at position 2, a methyl group at position 3, and a tributylstannyl group at position 4. This configuration enhances its utility in cross-coupling reactions (e.g., Stille coupling) due to the electron-withdrawing fluorine and the steric effects of the methyl group, which modulate reactivity and regioselectivity .

Synthesis and Handling

The compound is typically synthesized via halogen-metal exchange followed by stannylation, as seen in analogous pyridine derivatives . It is commercially available as a research-grade chemical with >96% purity and is supplied in solution form (e.g., 10 mM in DMSO). Storage recommendations include short-term storage at -20°C (1 month) and long-term storage at -80°C (6 months) to prevent decomposition .

Eigenschaften

CAS-Nummer |

405556-98-1 |

|---|---|

Molekularformel |

C18H32FNSn |

Molekulargewicht |

400.2 g/mol |

IUPAC-Name |

tributyl-(6-fluoro-5-methylpyridin-3-yl)stannane |

InChI |

InChI=1S/C6H5FN.3C4H9.Sn/c1-5-3-2-4-8-6(5)7;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; |

InChI-Schlüssel |

RQUAKCLDWVTFDN-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C(=C1)C)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine generally involves palladium-catalyzed stannylation of a suitably substituted pyridine precursor. The key step is the introduction of the tributylstannyl group at the 5-position of the pyridine ring, which already bears a fluorine atom at the 2-position and a methyl group at the 3-position.

Typical Synthetic Route

- Starting Material: 2-Fluoro-3-methylpyridine or a halogenated derivative such as 2-fluoro-3-methyl-5-halopyridine (e.g., bromide or iodide).

- Reagents:

- Tributylstannyl chloride (Bu3SnCl) as the stannylating agent.

- Palladium catalyst, commonly Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands.

- Base such as triethylamine or potassium carbonate to neutralize HCl formed.

- Solvent: Anhydrous solvents like tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are used.

- Reaction Conditions:

- Inert atmosphere (argon or nitrogen) to prevent oxidation of the stannyl reagent.

- Temperature typically ranges from room temperature to reflux (50–110 °C), depending on the catalyst and solvent.

- Reaction time varies from several hours to overnight to ensure complete conversion.

Mechanistic Insight

- The palladium catalyst facilitates oxidative addition of the halogenated pyridine to Pd(0), forming a Pd(II) complex.

- Transmetalation occurs with tributylstannyl chloride, transferring the tributylstannyl group to the pyridine ring.

- Reductive elimination regenerates Pd(0) and releases the stannylated product.

This method is a variant of the Stille coupling reaction , adapted for the synthesis of stannylated heteroaromatic compounds.

Comparative Data and Related Compounds

Detailed Research Findings

Literature Examples

Stannylation of Halopyridines: The most common approach involves the reaction of 2-fluoro-3-methyl-5-bromopyridine with tributylstannyl chloride in the presence of Pd(PPh3)4 catalyst and a base in anhydrous THF or toluene. This method yields the target compound in moderate to good yields (typically 60-85%) depending on reaction optimization.

-

- Use of excess tributylstannyl chloride improves conversion.

- Lower temperatures favor selectivity, while higher temperatures increase reaction rate but may cause side reactions.

- Purification is typically achieved by column chromatography or distillation under reduced pressure.

Industrial Considerations

- Scale-up involves careful control of moisture and oxygen to prevent degradation of the stannyl reagent.

- Solvent recycling and catalyst recovery are important for cost efficiency and environmental compliance.

- The product is sensitive to hydrolysis; thus, storage under inert atmosphere and refrigeration is recommended.

Data Table: Typical Reaction Conditions for Preparation

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Starting material | 2-Fluoro-3-methyl-5-bromopyridine | Commercially available or synthesized |

| Stannylating agent | Tributylstannyl chloride (1.1-1.5 eq) | Slight excess to drive reaction |

| Catalyst | Pd(PPh3)4 (2-5 mol%) | Alternative Pd catalysts possible |

| Base | Triethylamine or K2CO3 (1.5 eq) | Neutralizes HCl byproduct |

| Solvent | THF, toluene, or DMF | Anhydrous, oxygen-free |

| Temperature | 25–110 °C | Depends on catalyst and solvent |

| Reaction time | 6–24 hours | Monitored by TLC or GC-MS |

| Yield | 60–85% | Purified by chromatography or distillation |

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-3-methyl-5-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other groups through nucleophilic substitution reactions.

Coupling Reactions: It is widely used in Stille cross-coupling reactions, where it reacts with organic halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used as catalysts in coupling reactions.

Bases: Bases such as sodium hydride or potassium tert-butoxide are used to deprotonate the starting materials and facilitate the reaction.

Solvents: Common solvents include tetrahydrofuran (THF), toluene, and dimethylformamide (DMF).

Major Products Formed

The major products formed from the reactions of 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine depend on the specific reaction conditions and reagents used. In Stille coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Fluoro-3-methyl-5-(tributylstannyl)pyridine serves as an important building block in organic synthesis. It is particularly valuable in Stille coupling reactions, where it reacts with various electrophiles to form new carbon-carbon bonds. This ability allows for the introduction of diverse functional groups into fluorinated heterocycles, which are crucial for developing novel pharmaceuticals and functional materials .

Medicinal Chemistry

The compound's unique structure enhances its potential as a precursor for drug discovery. Fluorine substitution is known to improve metabolic stability and bioavailability of drug candidates. Research has indicated that derivatives of this compound can be synthesized into potential antitumor agents and kinase inhibitors, showcasing its relevance in cancer therapy .

Table 1: Potential Drug Candidates Derived from 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine

| Compound Type | Target Disease | Mechanism of Action |

|---|---|---|

| Antitumor Agents | Various Cancers | Induction of apoptosis |

| Kinase Inhibitors | Cancer | Inhibition of signaling pathways |

| Antimicrobial Agents | Bacterial Infections | Disruption of cellular processes |

Antimicrobial Activity

Research indicates that organotin compounds exhibit significant antimicrobial properties. For example, studies have shown that 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine can inhibit the growth of various bacteria and fungi due to the presence of the tributylstannyl moiety, which may enhance membrane permeability or interfere with cellular functions .

Table 2: Antimicrobial Activity Assessment

| Microbial Target | Activity (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

Case Study 1: Anticancer Properties

A study investigated the effects of various organotin compounds on breast cancer cell lines. The results indicated that those with tributyl groups exhibited enhanced cytotoxicity compared to other organotin derivatives. The study concluded that bulky substituents significantly influence biological activity, making them promising candidates for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, several organotin derivatives were tested against Gram-positive and Gram-negative bacteria. Modifications at the pyridine ring were found to improve antimicrobial efficacy, suggesting potential applications in developing new antibiotics derived from this compound .

Wirkmechanismus

The mechanism of action of 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine in chemical reactions involves the formation of a palladium-stannane complex in the presence of a palladium catalyst. This complex undergoes oxidative addition with an organic halide, followed by transmetalation and reductive elimination steps to form the desired coupling product . The molecular targets and pathways involved in its reactions are primarily related to the catalytic cycle of palladium-catalyzed cross-coupling reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings

Reactivity and Selectivity

- The 2-fluoro-3-methyl substitution in the target compound introduces steric hindrance, reducing unwanted side reactions in Stille couplings compared to less hindered analogs like 3-fluoro-5-(tributylstannyl)pyridine .

- Chlorine-substituted analogs (e.g., 2-chloro-5-(tributylstannyl)pyridine) exhibit higher reactivity in nucleophilic substitutions but lower thermal stability due to weaker C-Cl bonds .

Stability and Handling

- Fluorine-substituted stannanes generally exhibit greater stability than chlorine or bromine analogs, as seen in the extended shelf life of 2-fluoro-3-methyl-5-(tributylstannyl)pyridine compared to 5-chloro-2-(tributylstannyl)pyridine .

- Storage conditions vary significantly: 2-fluoro-4-(tributylstannyl)pyridine requires rigorous exclusion of moisture, while the target compound is stable in anhydrous DMSO .

Applications in Drug Discovery The methyl group at position 3 in the target compound improves pharmacokinetic properties (e.g., metabolic stability) compared to non-methylated analogs, making it preferred in medicinal chemistry . 3-Fluoro-5-(tributylstannyl)pyridine is favored for synthesizing fluorinated heterocycles but suffers from lower yields in palladium-catalyzed reactions due to competing defluorination .

Cost and Availability

- The target compound is priced at $1,530/500 mg (Synthonix), comparable to 2-fluoro-4-(tributylstannyl)pyridine ($1,360/500 mg) but more expensive than 5-methyl-2-(tributylstannyl)pyridine ($765/500 mg) due to complex synthesis .

Biologische Aktivität

2-Fluoro-3-methyl-5-(tributylstannyl)pyridine is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various biological effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₁₇H₂₉FNSn

- Molecular Weight : 352.06 g/mol

The presence of a fluorine atom and a tributylstannyl group significantly influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown potential in inhibiting various microbial strains.

- Anticancer Properties : Preliminary studies suggest it may affect cancer cell proliferation.

- Antiviral Effects : Indole derivatives, to which this compound belongs, are known to possess antiviral properties.

The biological activity of 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It interacts with various receptors, potentially modulating signaling pathways related to inflammation and cancer progression .

- Cellular Metabolism Alteration : The presence of the tributylstannyl group may enhance lipophilicity, affecting the compound's distribution and accumulation in tissues.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cells | |

| Antiviral | Inhibition of viral replication |

Detailed Findings

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine:

- Absorption : The lipophilic nature due to the tributylstannyl group may facilitate absorption in biological systems.

- Distribution : Studies suggest high tissue distribution, particularly in fatty tissues, which could enhance its efficacy but also raise concerns about toxicity.

- Metabolism : Initial findings indicate that the compound undergoes metabolic transformations that may affect its biological activity. Further studies are needed to elucidate these pathways.

Q & A

Q. What are the established synthetic routes for preparing 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine?

Methodological Answer: The compound is typically synthesized via halogen-metal exchange followed by stannylation. For example, halogen-metal exchange of 2-fluoro-3-methyl-5-iodopyridine with n-butyllithium generates a reactive intermediate, which is treated with tributylstannyl chloride to install the tributylstannyl group . Alternative routes include direct stannylation of halogenated precursors using transition-metal catalysts like Pd(0) or Cu(I), though yields may vary depending on steric hindrance from the 3-methyl and 2-fluoro substituents .

Q. Table 1: Comparison of Synthetic Methods

| Method | Starting Material | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Halogen-metal exchange | 2-Fluoro-3-methyl-5-iodopyridine | n-BuLi, THF, −78°C → SnBu₃Cl | 60–75 | |

| Direct stannylation | 2-Fluoro-3-methyl-5-bromopyridine | Pd(PPh₃)₄, toluene, reflux | 45–55 |

Q. How is 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine characterized in research settings?

Methodological Answer: Characterization involves 1H/13C NMR , 119Sn NMR , and mass spectrometry . Key NMR features include:

- 1H NMR : Aromatic protons appear as doublets (δ 7.2–8.5 ppm) due to coupling with fluorine and tin.

- 119Sn NMR : A singlet near δ −10 to −20 ppm confirms the SnBu₃ group .

- HRMS : Molecular ion peaks align with the formula C₁₈H₃₂FNSn (MW 400.2) . Purity is validated via HPLC (>95%) with UV detection at 254 nm .

Q. What are the primary applications of this compound in academic research?

Methodological Answer: The compound serves as a critical intermediate in Stille cross-coupling reactions for synthesizing fluorinated heterocycles used in:

- Medicinal Chemistry : Building blocks for kinase inhibitors or GPCR-targeting molecules .

- Materials Science : Fluorinated pyridine derivatives for optoelectronic materials .

Its stability under mild reaction conditions makes it preferable over boronic acids in moisture-sensitive syntheses .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methyl and 2-fluoro groups influence Stille coupling efficiency?

Methodological Answer: The 3-methyl group introduces steric hindrance, slowing transmetallation steps, while the 2-fluoro group exerts an electron-withdrawing effect, reducing the nucleophilicity of the stannane. To mitigate these effects:

- Use bulky ligands (e.g., P(o-tol)₃) to stabilize Pd(0) intermediates .

- Optimize solvent polarity (e.g., DMF > toluene) to enhance reaction rates .

Contradictions in reported yields (e.g., 45–80%) arise from differences in catalyst loading (1–5 mol%) and aryl halide partners .

Q. Table 2: Stille Coupling Optimization

| Aryl Halide Partner | Catalyst System | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromobenzonitrile | Pd(PPh₃)₄, CuI | 110 | 72 | |

| 6-Bromopiperonal | Pd₂(dba)₃, AsPh₃ | 80 | 65 |

Q. What safety protocols are essential when handling this tributylstannyl compound?

Methodological Answer: Tributylstannanes are toxic and moisture-sensitive . Key protocols include:

Q. How can researchers resolve contradictions in reported reactivity data for this stannane?

Methodological Answer: Discrepancies in reactivity (e.g., coupling yields, side reactions) often stem from:

- Trace Moisture : Even ppm-level H₂O hydrolyzes Sn–C bonds; rigorous drying of solvents/solids is critical .

- Catalyst Purity : Commercial Pd catalysts may contain stabilizers; recrystallize Pd(PPh₃)₄ before use .

- Substrate Compatibility : Electron-deficient aryl halides (e.g., nitro-substituted) react sluggishly; pre-activate with microwave irradiation .

Q. What advanced spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

- X-ray Crystallography : Confirms bond angles/distances (e.g., Sn–C = 2.10–2.15 Å) and fluorine positioning .

- Dynamic NMR : Detects restricted rotation in the pyridine ring due to steric effects from the SnBu₃ group .

- TGA-MS : Monitors thermal decomposition (onset ~200°C) to ensure stability during reactions .

Q. How is this compound utilized in synthesizing fluorinated bioactive molecules?

Methodological Answer: In medicinal chemistry , it enables late-stage fluorination via Stille coupling. For example:

- Anticancer Agents : Coupling with brominated quinazolines yields EGFR inhibitors .

- CNS-Targeting Compounds : Fluorinated pyridines enhance blood-brain barrier permeability .

Note : Fluorine’s electronegativity improves metabolic stability but requires careful regiochemical control to avoid off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.